![molecular formula C30H31NO11 B1254535 (2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid](/img/structure/B1254535.png)
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid
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Overview
Description
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid is a natural product found in Humicola with data available.
Scientific Research Applications
Chemical Constituents from Traditional Medicine
The compound was identified as a new compound, named isoevernic acid, isolated from the traditional Mongolian medicine Usnea longissima. This discovery contributes to the understanding of the chemical constituents of traditional medicines and their potential applications (Xi-na-mu-ji-la La et al., 2015).
Marine Fungus-derived Compounds
A similar compound was isolated from a Mangrove fungus, exhibiting antibacterial and antifungal activities, and inhibiting cytotoxicity to the hepG2 cell line. This indicates potential applications in antimicrobial and cancer research (C. Shao et al., 2007).
Bioactive Phenolic Derivatives
In a study on Aster indicus L., a compound structurally related to (2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid was isolated. These types of compounds have implications in pharmaceutical and nutraceutical research (Chwan-Fwu Lin et al., 2007).
Endophytic Fungus-derived Alkaloids and Steroids
Compounds structurally related to the molecule of interest were found in Aspergillus fumigatus, an endophytic fungus, and showed cytotoxicity against the HepG2 cell line. This suggests potential use in drug discovery for cancer treatment (Zizhen Liang et al., 2015).
Antimicrobial Properties from Rhizoctonia sp.
A new benzophenone structurally related was isolated from Rhizoctonia sp., showing antibacterial action against Helicobacter pylori strains. This highlights its potential in developing antimicrobial agents (Y. Ma et al., 2004).
Applications in Food Irradiation
A study on the hydroxylation of similar compounds by γ-radiation indicates potential importance in food irradiation processes, enhancing food safety and preservation (Birgit Gaisberger & S. Solar, 2001).
Antioxidant Activities from Marine-Derived Fungi
A phenyl ether derivative structurally akin to the compound was isolated from Aspergillus carneus, a marine-derived fungus, and exhibited strong antioxidant activity. This suggests applications in developing natural antioxidants (Lan-lan Xu et al., 2017).
properties
Product Name |
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid |
---|---|
Molecular Formula |
C30H31NO11 |
Molecular Weight |
581.6 g/mol |
IUPAC Name |
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C30H31NO11/c1-13(2)26(28(36)37)31-27(35)23-14(3)8-18(11-20(23)32)41-30(39)25-16(5)9-19(12-22(25)34)42-29(38)24-15(4)7-17(40-6)10-21(24)33/h7-13,26,32-34H,1-6H3,(H,31,35)(H,36,37)/t26-/m0/s1 |
InChI Key |
GLJVEJVUQYULJX-SANMLTNESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)N[C@@H](C(C)C)C(=O)O)O)O)O)OC |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)NC(C(C)C)C(=O)O)O)O)O)OC |
synonyms |
2-hydroxy-4-((2-hydroxy-4-((2-(hydroxy)-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoyl)oxy)-6-methylbenzoic acid N-valine amide amidepsine C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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